ROS inducer 3
Description
Role of Reactive Oxygen Species in Cellular Homeostasis and Signaling
Cellular homeostasis, the maintenance of a stable internal environment, is critically dependent on a balanced level of reactive oxygen species. nih.gov This state, often referred to as redox homeostasis, is essential for the proper functioning of cells. nih.gov ROS at physiological concentrations act as secondary messengers in a multitude of intracellular signaling pathways, regulating processes vital for cell life. researchgate.netnih.gov
These processes include:
Cell Proliferation and Differentiation: ROS can influence the activity of transcription factors and protein kinases that control the cell cycle, cell growth, and differentiation. numberanalytics.comnih.gov For instance, low levels of ROS are associated with the maintenance of stem cells, whereas increased levels can promote their differentiation. numberanalytics.com
Immune Response: Immune cells, such as macrophages and neutrophils, generate ROS to destroy invading pathogens. researchgate.net Furthermore, ROS participate in the signaling cascades that modulate inflammatory responses. mdpi.com
Signal Transduction: ROS can reversibly oxidize specific cysteine residues on proteins, including phosphatases and kinases. nih.govnumberanalytics.com This modification can alter the protein's activity, thereby transducing signals that affect various cellular functions. Key signaling pathways modulated by ROS include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. nih.govnumberanalytics.com
The controlled production and removal of ROS are therefore integral to normal cell physiology, ensuring that their signaling functions are executed without causing widespread damage. dntb.gov.ua
Table 1: Major Types of Reactive Oxygen Species and their Characteristics
| Reactive Oxygen Species (ROS) | Chemical Formula | Key Characteristics |
|---|---|---|
| Superoxide (B77818) Anion | O₂•⁻ | A primary ROS formed by the one-electron reduction of oxygen; precursor to other ROS. numberanalytics.com |
| Hydrogen Peroxide | H₂O₂ | A relatively stable, non-radical ROS that can diffuse across cell membranes. numberanalytics.com |
| Hydroxyl Radical | •OH | The most reactive ROS, capable of damaging all types of macromolecules. numberanalytics.comnumberanalytics.com |
Dysregulation of Redox Balance and Induction of Oxidative Stress
The cellular redox balance is a delicate equilibrium between the production of ROS and their elimination by antioxidant defense systems. numberanalytics.com This system includes enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidases. nih.gov When the production of ROS overwhelms the cell's antioxidant capacity, the balance shifts towards a pro-oxidant state, leading to oxidative stress. nih.govnih.gov
Oxidative stress is a pathological condition that can have severe consequences for the cell due to the indiscriminate reactivity of excess ROS. frontiersin.org The damaging effects include:
Lipid Peroxidation: ROS can attack lipids in cell membranes, leading to a chain reaction that damages membrane structure and function. numberanalytics.com
Protein Damage: Oxidation of amino acid side chains can lead to changes in protein structure, resulting in loss of function or aggregation. youtube.com
DNA Damage: ROS can cause modifications to DNA bases and breaks in the DNA strands, which can lead to mutations, genomic instability, and potentially contribute to carcinogenesis if not repaired. nih.govmdpi.com
This widespread damage disrupts normal cellular processes and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.govmdpi.comnih.gov Chronic inflammation is also closely linked to oxidative stress, creating a vicious cycle where inflammation promotes ROS production, and ROS, in turn, amplifies the inflammatory response. mdpi.com
Table 2: Cellular Components Damaged by Oxidative Stress
| Cellular Component | Type of Damage | Consequence |
|---|---|---|
| Lipids | Peroxidation of polyunsaturated fatty acids | Loss of membrane integrity and function. numberanalytics.com |
| Proteins | Oxidation of amino acid residues, cross-linking | Enzyme inactivation, protein aggregation, impaired signaling. youtube.com |
| DNA | Base modifications (e.g., 8-oxoguanine), single and double-strand breaks | Mutations, genomic instability, cell cycle arrest, apoptosis. nih.govmdpi.com |
Therapeutic Exploitation of Reactive Oxygen Species in Biological Research
The dual nature of ROS presents a unique opportunity for therapeutic intervention. news-medical.net While antioxidants have been explored to combat diseases associated with oxidative stress, a converse strategy involves the deliberate induction of high levels of ROS to achieve a therapeutic outcome. nih.gov This approach is particularly relevant in cancer therapy, where the inherent redox imbalance in cancer cells can be exploited. nih.gov
Cancer cells often exhibit higher basal levels of ROS compared to normal cells due to their increased metabolic rate and mitochondrial dysfunction. nih.gov While they adapt to this by upregulating their antioxidant systems, it leaves them more vulnerable to further increases in oxidative stress. nih.govnih.gov Pushing ROS levels beyond a toxic threshold can selectively kill cancer cells while leaving normal cells relatively unharmed. nih.gov
Several therapeutic strategies leverage this vulnerability:
Chemotherapeutic Agents: Many conventional chemotherapy drugs, such as doxorubicin (B1662922) and cisplatin, exert their anticancer effects in part by generating high levels of ROS, which induce catastrophic damage and trigger programmed cell death (apoptosis). nih.govnih.gov
Radiotherapy: Ionizing radiation kills cancer cells primarily by generating ROS through the radiolysis of water, which leads to extensive DNA damage. news-medical.netmdpi.com
Small Molecule ROS Inducers: A more targeted approach involves the use of small molecules designed to increase intracellular ROS. These agents can work through various mechanisms, such as inhibiting antioxidant enzymes like glutathione peroxidase 4 (GPX4). frontiersin.orgaginganddisease.org Compounds like RSL3 (RAS-selective lethal 3) are examples of such inducers that trigger a specific form of ROS-dependent cell death called ferroptosis. frontiersin.orgnih.gov
The therapeutic induction of ROS is a promising strategy in biological research, aiming to manipulate the cellular redox state to combat diseases like cancer. news-medical.netresearchgate.net This approach highlights the intricate and context-dependent role of ROS in cell fate.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22F3N3O |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-3-[[4-(trifluoromethyl)phenyl]methylamino]propan-1-one |
InChI |
InChI=1S/C22H22F3N3O/c23-22(24,25)16-7-5-15(6-8-16)13-26-11-9-21(29)28-12-10-18-17-3-1-2-4-19(17)27-20(18)14-28/h1-8,26-27H,9-14H2 |
InChI Key |
AMYQCXSWKUDWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCNCC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Investigations of Reactive Oxygen Species Induction by Chemical Compounds
Direct Reactive Oxygen Species Generation Mechanisms
Chemical compounds can directly generate ROS through various reactions. One common mechanism involves redox cycling, where a compound is enzymatically reduced and then auto-oxidizes, transferring an electron to molecular oxygen to form the superoxide (B77818) radical (O₂⁻). This process can be repeated, creating a catalytic cycle of ROS production. Enzymes such as NADPH-cytochrome P450 reductase can facilitate the initial reduction of these compounds. The resulting superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov
Modulation of Endogenous Antioxidant Systems
Cells possess a sophisticated network of antioxidant systems to neutralize ROS and maintain redox homeostasis. Chemical inducers of ROS can disrupt this balance by targeting key components of this defense network.
Inhibition of Key Antioxidant Enzymes
Several enzymes are critical for detoxifying ROS. A chemical compound could induce oxidative stress by inhibiting one or more of these enzymes.
Thioredoxin Reductase (TrxR): This enzyme is a central component of the thioredoxin system, which plays a vital role in reducing oxidized proteins and scavenging ROS. nih.govnih.gov Inhibition of TrxR leads to an accumulation of oxidized thioredoxin and a diminished capacity to neutralize ROS, thereby promoting oxidative stress. nih.govfrontiersin.org
Superoxide Dismutase (SOD): SODs are a family of enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. nih.govmdpi.com By inhibiting SOD, a compound would lead to the accumulation of superoxide, a primary ROS that can directly damage cellular components and participate in the formation of other reactive species. mdpi.com
NAD(P)H Dehydrogenase [Quinone] 1 (NQO1): NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, a process that is generally considered a detoxification pathway as it bypasses the formation of semiquinone radicals that can lead to ROS generation. nih.govmdpi.commdpi.com Inhibition of NQO1 can result in the one-electron reduction of quinones by other enzymes, leading to redox cycling and increased superoxide production. nih.govplos.org
Depletion of Intracellular Antioxidant Molecules
In addition to enzymatic defenses, cells rely on small antioxidant molecules to neutralize ROS.
Glutathione (B108866) (GSH): Glutathione is a major intracellular antioxidant that can directly scavenge ROS and also serves as a cofactor for several antioxidant enzymes, such as glutathione peroxidase. nih.govnih.gov Chemical compounds can deplete intracellular GSH levels through several mechanisms, including direct conjugation with GSH, oxidation of GSH to glutathione disulfide (GSSG), or by inhibiting its synthesis. nih.govnih.gov A significant decrease in the GSH/GSSG ratio is a hallmark of oxidative stress. nih.gov
Upregulation of Pro-Oxidative Enzymes
While some compounds inhibit antioxidant systems, others can induce oxidative stress by increasing the activity of enzymes that generate ROS.
NADPH Oxidase (NOX): The NOX family of enzymes are major sources of cellular ROS, where their primary function is to generate superoxide by transferring electrons from NADPH to molecular oxygen. smw.chmdpi.comfrontiersin.org Certain chemical stimuli can lead to the upregulation or activation of NOX enzymes, resulting in a significant increase in ROS production. nih.govmaastrichtuniversity.nl This controlled ROS generation is involved in various signaling pathways, but its dysregulation can lead to pathological oxidative stress. smw.chnih.gov
The following table summarizes the potential mechanisms of ROS induction discussed:
| Mechanism Category | Specific Mechanism | Key Molecular Targets/Pathways | Outcome |
| Direct Generation | Redox Cycling | NADPH-cytochrome P450 reductase, Molecular Oxygen | Production of superoxide radicals |
| Modulation of Antioxidant Systems | Inhibition of Antioxidant Enzymes | Thioredoxin Reductase (TrxR) | Accumulation of oxidized proteins, decreased ROS scavenging |
| Superoxide Dismutase (SOD) | Accumulation of superoxide radicals | ||
| NAD(P)H Dehydrogenase [Quinone] 1 (NQO1) | Increased redox cycling of quinones | ||
| Depletion of Antioxidant Molecules | Glutathione (GSH) | Decreased ROS scavenging capacity, altered redox state | |
| Upregulation of Pro-Oxidative Enzymes | Upregulation/Activation | NADPH Oxidase (NOX) | Increased production of superoxide radicals |
Cellular and Molecular Responses to Reactive Oxygen Species Induction
Reactive Oxygen Species-Mediated Cell Death Pathways
The induction of reactive oxygen species (ROS) by compounds like ROS inducer 3 can initiate distinct forms of regulated cell death, primarily apoptosis and necroptosis. researchgate.net Elevated ROS levels can overwhelm the cell's antioxidant defenses, leading to oxidative stress and the activation of cell death signaling cascades. researchgate.netcjcrcn.org
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. ROS can trigger apoptosis through multiple interconnected pathways, including the mitochondrial (intrinsic) pathway, the death receptor (extrinsic) pathway, and by inducing stress in the endoplasmic reticulum. mdpi.comwjgnet.com
The mitochondrial pathway is a central mechanism in ROS-induced apoptosis. mdpi.com ROS can directly damage mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm. oncotarget.comspandidos-publications.complos.org
Key events in this pathway include:
Disruption of Mitochondrial Membrane Potential: Increased ROS levels can cause a rapid depolarization of the inner mitochondrial membrane. plos.org This disruption is a critical early event in the apoptotic process. There is a strong correlation between the production of ROS and the mitochondrial membrane potential. spandidos-publications.com
Cytochrome c Release: The permeabilization of the mitochondrial outer membrane allows for the release of proteins like cytochrome c from the intermembrane space into the cytosol. mdpi.comtandfonline.com ROS can facilitate this release by promoting the oxidation of cardiolipin, a phospholipid that anchors cytochrome c to the inner mitochondrial membrane. cjcrcn.org
Apoptosome Formation: In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. mdpi.comresearchgate.net This complex is a key initiator of the caspase cascade.
A study on Differentiation-inducing factor 3 (DIF-3) demonstrated that it rapidly triggers a loss of mitochondrial membrane potential and an increase in mitochondrial ROS production without the release of cytochrome c. oncotarget.com This suggests that while mitochondrial dysfunction is a key step, the precise mechanisms can vary between different ROS-inducing compounds.
The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface. wjgnet.com ROS have been shown to play a role in activating this pathway. wjgnet.comnih.gov
Mechanisms of activation include:
Upregulation of Death Receptors and Ligands: ROS can induce the expression of death receptors such as Fas (also known as CD95) and their ligands (e.g., FasL). scirp.org This increased expression sensitizes the cell to apoptotic signals.
Formation of the Death-Inducing Signaling Complex (DISC): The binding of a ligand to its death receptor triggers the recruitment of adaptor proteins like Fas-associated death domain (FADD) and pro-caspase-8 to form the DISC. researchgate.netnih.gov This complex facilitates the auto-activation of pro-caspase-8.
Crosstalk with the Mitochondrial Pathway: Activated caspase-8 can cleave the protein Bid into a truncated form (tBid). mdpi.com tBid then translocates to the mitochondria, where it promotes the release of cytochrome c, thus amplifying the apoptotic signal and linking the extrinsic and intrinsic pathways. mdpi.comresearchgate.net
The endoplasmic reticulum (ER) is a major site of protein folding and calcium storage. The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress. mdpi.com ROS can both induce and be a consequence of ER stress, creating a vicious cycle that can lead to apoptosis. nih.govfrontiersin.org
Key aspects of ER stress-induced apoptosis include:
The Unfolded Protein Response (UPR): ER stress activates the UPR, a signaling network aimed at restoring ER homeostasis. mdpi.com However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response. mdpi.com
Calcium Dysregulation: ROS can induce the release of calcium (Ca2+) from the ER. nih.govfrontiersin.org This increase in cytosolic Ca2+ can be taken up by the mitochondria, leading to mitochondrial dysfunction and the induction of apoptosis. iiarjournals.org
Activation of Pro-Apoptotic Factors: A key pro-apoptotic factor activated during ER stress is the C/EBP homologous protein (CHOP). mdpi.complos.org CHOP can promote apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.
Studies have shown that ROS-induced ER stress is a significant pathway for apoptosis in various cancer cells. mdpi.com For instance, the antioxidant N-acetylcysteine can attenuate ER stress and subsequent apoptosis induced by certain compounds, highlighting the critical role of ROS. iiarjournals.org
Caspases are a family of proteases that execute the final stages of apoptosis by cleaving a wide range of cellular substrates. nih.gov The activation of initiator caspases (like caspase-9 from the mitochondrial pathway and caspase-8 from the death receptor pathway) leads to a cascade of activation of effector caspases, most notably caspase-3 and caspase-7. mdpi.comnih.gov
Effector Caspase Activation: Both caspase-8 and caspase-9 can cleave and activate pro-caspase-3 and pro-caspase-7. mdpi.comnih.gov
Execution of Apoptosis: Activated caspase-3 and caspase-7 are responsible for the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. dovepress.com The activation of caspase-3 is often considered a point of no return in the apoptotic process. scirp.org
The induction of ROS by various compounds has been directly linked to the activation of caspase-3 and caspase-7, confirming their central role in executing ROS-mediated apoptosis. spandidos-publications.comdovepress.comresearchgate.net
Necroptotic Cell Death Induction
Necroptosis is a form of regulated necrosis that, unlike apoptosis, is independent of caspase activity. waocp.org It serves as an alternative cell death pathway, particularly when apoptosis is inhibited. waocp.org ROS play a crucial role in the induction and execution of necroptosis. researchgate.net
Key features of ROS-mediated necroptosis include:
Formation of the Necrosome: In response to stimuli like TNF-α, when caspase-8 is inhibited, receptor-interacting protein kinase 1 (RIPK1) and RIPK3 are recruited to form a complex called the necrosome. oncotarget.com
ROS as both Upstream and Downstream Mediators: ROS can promote the stabilization of the RIPK3 protein, facilitating necrosome formation. researchgate.net Conversely, the activated necrosome can stimulate mitochondrial ROS production, creating a positive feedback loop that amplifies the necroptotic signal. researchgate.netoncotarget.com
Execution of Necroptosis: The necrosome phosphorylates and activates mixed lineage kinase domain-like pseudokinase (MLKL), which then translocates to the plasma membrane, causing membrane rupture and cell death.
Research has shown that ROS inducers can trigger necroptosis in cancer cells, and this process can be attenuated by ROS scavengers, confirming the essential role of oxidative stress in this cell death pathway. oncotarget.com
Autophagic Cell Death Modulation
This compound, a potent modulator of cellular redox balance, has been demonstrated to be a significant trigger of autophagy. The induction of ferroptosis by this compound is intricately linked with the activation of the autophagic machinery. This process, a catabolic mechanism for degrading and recycling cellular components, is initiated as a direct consequence of the oxidative stress imposed by the compound. Research indicates that treatment with this compound leads to the hallmark morphological and biochemical signs of autophagy. This includes the formation of double-membraned vesicles known as autophagosomes and the subsequent maturation into autolysosomes where cargo is degraded.
Key molecular events underscore this autophagic response. A primary indicator is the conversion of the soluble microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). The accumulation of LC3-II, often used as a marker for autophagosome formation, is consistently observed in cells exposed to this compound. Concurrently, the level of sequestosome 1 (p62/SQSTM1), an autophagy receptor protein that targets ubiquitinated proteins for degradation, is typically reduced. This degradation signifies a functional autophagic flux. The activation of autophagy in the context of this compound exposure is not merely a parallel event but is mechanistically coupled to ferroptosis. Autophagy can contribute to the supply of free iron through the degradation of ferritin (ferritinophagy) and can provide fatty acid substrates for lipid peroxidation through the breakdown of lipid droplets (lipophagy), thereby amplifying the ferroptotic death signal.
| Molecular Marker | Observed Effect Following Exposure | Molecular Function |
|---|---|---|
| LC3-II | Increased accumulation | Marker for autophagosome formation; indicates autophagy induction. |
| p62/SQSTM1 | Decreased levels | Autophagy receptor protein; its degradation indicates functional autophagic flux. |
| Beclin-1 (BECN1) | Upregulation | Core component of the Class III PI3K complex essential for autophagy initiation. |
Ferroptotic Cell Death Mechanisms
This compound is a canonical inducer of ferroptosis, a form of regulated, iron-dependent cell death characterized by the lethal accumulation of lipid-based reactive oxygen species (lipid ROS). The compound's primary mechanism of action is the direct and specific inhibition of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a unique, selenium-containing enzyme that serves as the central regulator of ferroptosis by detoxifying lipid hydroperoxides within cellular membranes. This compound contains an electrophilic chloroacetamide moiety that forms a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inactivation.
The inhibition of GPX4 by this compound dismantles the cell's primary defense against lipid peroxidation. This allows for the uncontrolled accumulation of lipid hydroperoxides, particularly on polyunsaturated fatty acids (PUFAs) esterified into membrane phospholipids. Acyl-CoA synthetase long-chain family member 4 (ACSL4) plays a critical role in this process by enriching membranes with long-chain PUFAs, such as arachidonic acid and adrenic acid, which are highly susceptible to peroxidation. The subsequent iron-catalyzed Fenton reactions or enzymatic activities (e.g., via lipoxygenases) convert these lipid hydroperoxides into cytotoxic lipid radicals, which propagate a chain reaction of lipid peroxidation. This extensive oxidative damage compromises membrane integrity, leading to increased permeability, organelle dysfunction, and ultimately, cell rupture and death.
| Protein Target | Effect of this compound | Biochemical Consequence |
|---|---|---|
| Glutathione Peroxidase 4 (GPX4) | Direct, covalent, and irreversible inhibition | Inability to detoxify lipid hydroperoxides, leading to their accumulation. |
| Lipid Peroxidation | Massive induction | Oxidative damage to membrane lipids, loss of membrane integrity, and cell death. |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Indirectly enhances sensitivity | Enriches membranes with peroxidation-susceptible PUFAs, creating substrates for lethal lipid ROS. |
Reactive Oxygen Species-Mediated Cellular Signaling Pathway Modulation
The profound oxidative stress initiated by this compound, primarily through the accumulation of lipid peroxides, triggers a cascade of downstream cellular signaling events. These pathways, which are highly sensitive to the cellular redox state, become significantly dysregulated. Among the most prominently affected are the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which function as critical transducers of extracellular and intracellular stress signals to elicit adaptive or pro-death cellular responses.
Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation
The MAPK family of serine/threonine kinases, including JNK, p38, and ERK, are key mediators of the cellular response to oxidative stress. Exposure to this compound and the resultant surge in lipid ROS leads to the robust activation and modulation of these pathways. The dysregulation of MAPK signaling is a central feature of the cellular response to ferroptosis, contributing to the regulation of gene expression and the ultimate determination of cell fate.
The c-Jun N-terminal kinase (JNK) pathway is a classic stress-activated protein kinase cascade that is strongly induced by oxidative insults. Research has consistently shown that treatment with this compound leads to the potent phosphorylation and activation of JNK. The accumulation of lipid peroxides acts as an upstream signal that activates the JNK signaling module (typically ASK1-MKK4/7-JNK). Once activated, phosphorylated JNK (p-JNK) translocates to the nucleus to phosphorylate transcription factors, such as c-Jun, which in turn modulate the expression of genes involved in both cell survival and apoptosis. In the context of ferroptosis, sustained JNK activation is generally considered a pro-death signal that contributes to the execution of the cell death program.
Similar to the JNK pathway, the p38 MAPK pathway is a critical sensor of cellular stress, including oxidative stress. This compound-mediated GPX4 inhibition and the subsequent lipid peroxidation lead to the phosphorylation and activation of p38 MAPK. Activated p38 (p-p38) can influence a wide array of cellular processes, including inflammation, cell cycle arrest, and apoptosis. In the setting of ferroptosis, p38 activation has been identified as a significant event. For instance, activated p38 has been shown to contribute to the regulation of other key ferroptotic proteins, thereby participating in a feedback loop that can either amplify or, in some contexts, restrain the cell death process. The precise role of p38 activation can be cell-type dependent but is an established consequence of this compound treatment.
The Extracellular signal-Regulated Kinase (ERK) pathway, traditionally associated with cell proliferation, survival, and differentiation, also exhibits significant alterations in response to this compound. Unlike the consistently pro-death roles often attributed to JNK and p38 in this context, the role of ERK in ferroptosis is more complex and appears to be context-dependent. Multiple studies have reported an increase in the phosphorylation of ERK (p-ERK) following treatment with this compound. This activation may represent a cellular attempt to counteract the overwhelming oxidative stress and promote survival. However, in other cellular contexts, sustained or high-level ERK activation can also contribute to cell death. Therefore, while this compound reliably alters ERK pathway signaling, the ultimate functional consequence of this alteration is not as uniformly defined as that for the JNK and p38 pathways.
| Pathway | Key Protein | Observed Effect of this compound | General Cellular Outcome |
|---|---|---|---|
| JNK Pathway | JNK (c-Jun N-terminal kinase) | Increased phosphorylation (Activation) | Contributes to stress response and pro-death signaling. |
| p38 MAPK Pathway | p38 | Increased phosphorylation (Activation) | Mediates stress signaling; often contributes to cell death execution. |
| ERK Pathway | ERK (Extracellular signal-regulated kinase) | Increased phosphorylation (Activation) | Complex and context-dependent; can be part of a pro-survival or pro-death response. |
Referenced Compounds and Proteins
Table 4: Compound Names
| Compound Name Mentioned | Common Synonym(s) |
| This compound | RSL3, (1S,3R)-RSL3 |
Table 5: Protein and Abbreviation Key
| Abbreviation | Full Name |
| ACSL4 | Acyl-CoA Synthetase Long-Chain Family Member 4 |
| ASK1 | Apoptosis Signal-regulating Kinase 1 |
| BECN1 | Beclin-1 |
| ERK | Extracellular signal-Regulated Kinase |
| GPX4 | Glutathione Peroxidase 4 |
| JNK | c-Jun N-terminal Kinase |
| LC3 | Microtubule-associated protein 1A/1B-light chain 3 |
| MAPK | Mitogen-Activated Protein Kinase |
| MKK4/7 | Mitogen-Activated Protein Kinase Kinase 4/7 |
| p38 | p38 Mitogen-Activated Protein Kinase |
| p62/SQSTM1 | Sequestosome 1 |
| PI3K | Phosphoinositide 3-kinase |
| PUFA | Polyunsaturated Fatty Acid |
| ROS | Reactive Oxygen Species |
PI3K/AKT/mTOR Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cellular growth, proliferation, and survival. Research demonstrates that the oxidative stress induced by this compound leads to the significant inhibition of this pro-survival cascade. The accumulation of lipid ROS disrupts the delicate balance of intracellular signaling, resulting in the dephosphorylation and subsequent inactivation of key pathway components.
| Pathway Component | Observed Effect Following this compound Treatment | Functional Consequence |
|---|---|---|
| AKT (Protein Kinase B) | Decreased phosphorylation (p-AKT) | Inhibition of kinase activity; suppression of survival signals |
| mTOR (mammalian Target of Rapamycin) | Decreased phosphorylation (p-mTOR) | Inhibition of mTORC1 complex activity |
| p70S6K | Decreased phosphorylation | Inhibition of protein synthesis and cell growth |
| 4E-BP1 | Decreased phosphorylation | Inhibition of cap-dependent translation initiation |
JAK/STAT3 Pathway Modulation
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a pivotal role in cytokine signaling, inflammation, and cell proliferation. This compound-mediated oxidative stress has been shown to negatively modulate this pathway. The primary mechanism involves the inhibition of STAT3 activation.
Upon treatment with this compound, a significant reduction in the phosphorylation of STAT3 at the critical Tyrosine 705 residue (p-STAT3) is observed. Phosphorylation at this site is essential for STAT3 dimerization, nuclear translocation, and its function as a transcription factor. By preventing this activation step, this compound effectively blocks the pathway's downstream signaling. This inhibition disrupts the expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1, further contributing to the anti-proliferative effects initiated by the compound.
NF-κB Pathway Engagement
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a primary sensor of cellular stress, including oxidative stress. Unlike pathways that are purely inhibited, the engagement of NF-κB by this compound can be complex. The acute burst of ROS often acts as an activator of this pathway.
The canonical NF-κB activation mechanism involves the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB, IκBα. This event unmasks the nuclear localization signal on the NF-κB p65/p50 dimer, permitting its translocation into the nucleus. Once in the nucleus, it binds to specific DNA sequences to promote the transcription of genes involved in inflammation, immunity, and cell survival. Studies have documented that this compound can trigger the degradation of IκBα and enhance the nuclear presence of the p65 subunit, indicating a functional engagement and activation of the NF-κB survival response, even as the cell is driven towards ferroptosis.
Wnt/β-catenin Signaling Crosstalk
The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases. Crosstalk between this compound-mediated ferroptosis and this pathway has been identified as a significant regulatory interaction. The evidence points towards an inhibitory effect of this compound on Wnt/β-catenin signaling.
The central mediator of this pathway, β-catenin, is tightly regulated by a "destruction complex" that includes GSK-3β. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The oxidative stress generated by this compound can enhance the activity of this destruction complex, leading to a reduction in total and active β-catenin levels. Consequently, the transcription of Wnt target genes, such as c-Myc and Axin2, is suppressed. This inhibition removes a potent pro-proliferative and pro-survival signal, synergizing with the effects of ferroptosis induction.
Nrf2/Keap1 Pathway Dynamics
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is the master regulator of the cellular antioxidant response. Given that this compound functions by escalating ROS levels, its interaction with this pathway is direct and profound.
Under basal conditions, Keap1 binds to Nrf2 and facilitates its continuous degradation. The massive accumulation of lipid ROS caused by this compound leads to the oxidation of critical cysteine residues on the Keap1 protein. This conformational change disrupts the Keap1-Nrf2 interaction, preventing Nrf2 from being degraded. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This represents a classic, albeit ultimately insufficient, cellular attempt to counteract overwhelming oxidative stress.
| Component | Mechanism of Action | Resulting Outcome |
|---|---|---|
| Keap1 | Oxidation of key cysteine residues by ROS | Conformational change; release of Nrf2 |
| Nrf2 | Stabilization and accumulation due to release from Keap1 | Translocation from cytoplasm to nucleus |
| Antioxidant Response Element (ARE) | Binding by nuclear Nrf2 | Upregulation of antioxidant gene transcription (e.g., HO-1, NQO1) |
Reactive Oxygen Species-Induced Transcriptional and Translational Regulation
The signaling pathway modulations described above converge on the nucleus, where they orchestrate a large-scale reprogramming of gene expression. The oxidative environment created by this compound directly and indirectly influences the activity, stability, and expression of a host of critical transcription factors, leading to significant changes at both the transcriptional and translational levels.
Transcription Factor Modulation (e.g., Sp1, Sp3, Sp4, p53, c-Myc, AP-1, HIF-1α)
The cellular response to this compound involves the differential regulation of numerous transcription factors that govern cellular fate.
Sp1, Sp3, and Sp4: These specificity proteins are involved in the expression of a wide array of housekeeping and growth-related genes. Research indicates that treatment with this compound leads to the downregulation of Sp1, Sp3, and Sp4 protein levels. This suppression contributes to the shutdown of metabolic and survival-related gene expression programs.
p53: Known as the "guardian of the genome," the p53 tumor suppressor is a critical sensor of cellular stress. This compound-induced stress can lead to the stabilization and activation of p53. Activated p53 can then promote ferroptosis by transcriptionally repressing SLC7A11, a key component of the cystine/glutamate antiporter system, thereby limiting the cell's access to cysteine needed for glutathione synthesis.
c-Myc: This potent oncogenic transcription factor is a downstream target of several growth-promoting pathways, including Wnt/β-catenin and PI3K/AKT. The inhibition of these pathways by this compound logically results in the downregulation of c-Myc expression, contributing to cell cycle arrest and the suppression of proliferation.
AP-1 (Activator Protein-1): The AP-1 complex, typically a dimer of Fos and Jun family proteins, is a key effector of stress-activated protein kinase (SAPK) pathways. The intense oxidative stress from this compound often leads to the robust activation of AP-1, which can regulate genes involved in both cell death and survival, reflecting the complex cellular decision-making process under duress.
HIF-1α (Hypoxia-Inducible Factor-1α): While primarily regulated by oxygen levels, HIF-1α can also be stabilized by ROS under normoxic conditions. ROS can inhibit the prolyl hydroxylases that normally target HIF-1α for degradation. This ROS-induced stabilization of HIF-1α can modulate cellular metabolism and survival, creating a "pseudohypoxic" state that intersects with the ferroptotic process.
| Transcription Factor | Primary Effect of this compound-Induced Stress | Key Cellular Consequence |
|---|---|---|
| Sp1, Sp3, Sp4 | Downregulation of protein expression | Suppression of growth-related and housekeeping gene expression |
| p53 | Stabilization and activation | Promotion of ferroptosis (e.g., via SLC7A11 repression) |
| c-Myc | Downregulation of expression | Inhibition of cell proliferation and anabolic metabolism |
| AP-1 (Fos/Jun) | Activation and increased DNA binding | Regulation of stress-response genes, contributing to cell fate decisions |
| HIF-1α | Stabilization under normoxia | Modulation of metabolism and gene expression in a pseudohypoxic response |
Gene Expression Alterations (e.g., Cyclin D1, Survivin, XIAP)
The induction of ROS by this compound instigates a significant downstream effect on the expression of critical regulatory genes, primarily through its modulation of Specificity protein (Sp) transcription factors. Research demonstrates that this compound downregulates the expression of Sp1, Sp3, and Sp4 transcription factors. researchgate.net These transcription factors are crucial for the expression of numerous pro-oncogenic genes that control cell proliferation and survival.
The overexpression of Sp transcription factors is linked to the regulation of genes essential for cell proliferation, such as Cyclin D1. researchgate.net By degrading Sp1, this compound effectively disrupts the transcriptional machinery responsible for producing Cyclin D1, a key protein for G1 phase progression in the cell cycle. researchgate.netnih.gov Furthermore, the Sp1 transcription factor is known to regulate anti-apoptotic proteins, including Survivin and X-linked inhibitor of apoptosis protein (XIAP). researchgate.net Consequently, the ROS-mediated downregulation of Sp factors by this compound leads to the diminished expression of these critical survival proteins, thereby lowering the threshold for apoptosis induction in cancer cells. researchgate.netresearchgate.net
Table 1: Impact of this compound on Gene Expression via Sp Transcription Factor Downregulation This table is interactive. Click on the headers to sort.
| Target Gene | Function | Effect of this compound | Mediating Factor |
|---|---|---|---|
| Cyclin D1 | Promotes G1/S phase cell cycle transition | Expression decreased | Sp1 downregulation researchgate.net |
| Survivin | Inhibits apoptosis, regulates mitosis | Expression decreased | Sp1 downregulation researchgate.net |
| XIAP | Inhibits caspase activity and apoptosis | Expression decreased | Sp1 downregulation researchgate.net |
miRNA-Mediated Regulatory Networks (e.g., miR-27a, miR-17/20a)
A crucial component of the mechanism of action for this compound involves the modulation of microRNA (miRNA) networks. The induction of ROS by the compound leads to the repression of the oncogene c-Myc. researchgate.netresearchgate.net Since c-Myc is a key transcriptional activator for certain miRNAs, its downregulation results in a decreased expression of c-Myc-regulated miRNAs, specifically miR-27a and the miR-17/20a cluster. researchgate.netresearchgate.net
These miRNAs normally function to suppress the translation of several transcriptional repressor proteins. With the reduction in miR-27a and miR-17/20a levels, their target repressor proteins—ZBTB10, ZBTB34, and ZBTB4—are induced. researchgate.netresearchgate.net These ZBTB proteins act as repressors of Sp transcription factors. This creates a powerful inhibitory cascade: this compound-generated ROS represses c-Myc, which decreases miR-27a and miR-17/20a, leading to the upregulation of ZBTB repressors that in turn downregulate Sp transcription factors and their pro-oncogenic target genes. researchgate.netresearchgate.net This entire pathway is dependent on ROS, as co-treatment with the antioxidant glutathione attenuates these effects. researchgate.net
Table 2: miRNA Regulatory Cascade Initiated by this compound This table is interactive. Click on the headers to sort.
| Molecule | Type | Effect of this compound | Upstream Regulator | Downstream Effect |
|---|---|---|---|---|
| c-Myc | Oncogene | Repressed | ROS | Decreased expression of target miRNAs researchgate.netresearchgate.net |
| miR-27a | microRNA | Decreased | c-Myc | Induction of ZBTB10/ZBTB34 researchgate.netresearchgate.net |
| miR-17/20a | microRNA | Decreased | c-Myc | Induction of ZBTB4 researchgate.netresearchgate.net |
| ZBTB4, ZBTB10, ZBTB34 | Transcriptional Repressors | Induced | miR-27a, miR-17/20a | Repression of Sp transcription factors researchgate.netresearchgate.net |
Impact on Cell Cycle Progression
Cell Cycle Arrest Induction (e.g., G1, G2/M phases)
The profound changes in gene and miRNA expression induced by this compound culminate in significant disruption of the cell cycle. The primary effect reported is the inhibition of cancer cell growth. researchgate.netresearchgate.net This inhibition is a direct consequence of cell cycle arrest. The downregulation of Sp1 transcription factor, a key effect of the compound, is known to induce G1 cell cycle arrest. nih.gov This is consistent with the reduced expression of Cyclin D1, which is essential for cells to progress through the G1 phase. core.ac.ukresearchgate.net
Furthermore, pathways involving Sp1 have also been linked to arrest at the G2/M checkpoint. nih.gov Other ROS-inducing triterpenoids have been shown to cause marked cell cycle arrest at the G2/M phase. science.govmdpi.com Therefore, by targeting the Sp1/c-Myc axis, this compound disrupts the expression of multiple proteins required for orderly cell cycle progression, leading to arrest at critical checkpoints, notably the G1 and G2/M phases.
Cyclin-Dependent Kinase Regulation
The progression of the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs). This compound impacts CDK regulation indirectly but powerfully through its effects on upstream regulatory proteins. The downregulation of Cyclin D1, a consequence of Sp1 degradation, prevents the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for G1 phase progression and the G1/S transition. researchgate.netresearchgate.net
Moreover, the Sp1 transcription factor influences the expression of CDK inhibitors like p21. nih.gov The ROS-dependent modulation of the Sp1 pathway can therefore alter the levels of these inhibitor proteins. nih.gov For instance, inhibition of the JNK/Sp1 pathway, which is modulated by ROS, is known to affect the CDK1 kinase, a critical regulator of the G2/M transition. nih.gov By altering the balance between cyclins, which act as CDK activators, and CDK inhibitors, this compound effectively halts the kinase activity that drives the cell cycle forward.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Methyl 2-trifluoromethyl-3,11-dioxo-18β-olean-1,12-dien-3-oate (this compound) |
| Glycyrrhetinic acid |
| Glutathione |
Academic Research on Reactive Oxygen Species Inducer 3 Compound I6
Preclinical Efficacy in Biological Systems
In Vitro Bioactivity Assessments
Reactive Oxygen Species (ROS) are highly reactive chemical entities formed from diatomic oxygen. While they are natural byproducts of cellular metabolism, an imbalance leading to an excess of ROS can cause cellular damage. nih.govnih.gov This principle is harnessed in certain therapeutic strategies where the induction of high levels of ROS is used to trigger cell death in pathological contexts. researchgate.net
Various laboratory methods are employed to measure and quantify ROS levels within cellular systems. One common method is the 2',7'-dichlorodihydrofluorescein (B1593923) (DCF) assay, although it is considered more suitable for qualitative rather than precise quantitative comparisons. nih.govresearchgate.net The production of ROS can be initiated by a variety of molecules, some of which are developed as research tools or potential therapeutic agents. nih.gov An elevated level of ROS is a significant marker of cellular stress. nih.govresearchgate.net
Efficacy against Plant Bacterial Pathogens (e.g., Pseudomonas syringae pv. actinidiae)
Chemical Synthesis and Structural Optimization
Synthesis Methodologies
The development of novel ROS inducers often involves sophisticated chemical synthesis strategies. For example, the synthesis of furoxan-piplartine hybrids, which act as both nitric oxide (NO) donors and ROS inducers, involves conjugating the natural product piplartine with a diphenyl sulfonyl-substituted furoxan moiety through an ether linker of varying lengths. rsc.org Such synthetic approaches allow for the creation of new molecular entities with potentially enhanced biological activities.
Advanced Methodologies and Experimental Models in Reactive Oxygen Species Inducer Research
In Vitro Cellular Research Models
In vitro models are fundamental to understanding the cellular and molecular mechanisms of ROS-inducing compounds. These systems allow for controlled, high-throughput screening and detailed mechanistic studies.
Mammalian Cell Line Applications
The efficacy of ROS-inducing agents is tested across a diverse panel of cancer cell lines, each representing a different tumor type and genetic background. This approach helps to identify the spectrum of activity and potential biomarkers of sensitivity.
Glioma Cells: In human glioma cell lines, the pro-apoptotic activity of certain ROS-inducing compounds has been established. For instance, some synthetic derivatives have been shown to trigger apoptosis by elevating intracellular ROS levels, which in turn activates caspase-dependent pathways and downregulates survival signals like the PI3K/AKT/mTOR pathway. plos.org
Colorectal Cancer Cells: The compound Differentiation-inducing factor-3 (DIF-3), a metabolite from Dictyostelium discoideum, has been shown to inhibit the proliferation of human colon cancer cell lines, such as HCT-116 and DLD-1, by arresting the cell cycle. mdpi.comkyushu-u.ac.jp
Prostate Cancer Cells: The FOXO3a transcription factor is a key regulator in cellular processes, and its alteration is linked to several cancers, including prostate cancer. austinpublishinggroup.com The treatment of prostate cancer cells with compounds like 3,3'-diindolylmethane (B526164) (DIM) has been found to target FOXO3a and induce apoptotic cell death. austinpublishinggroup.com
Rhabdomyosarcoma Cells: Inactivation of FOXO proteins is associated with tumorigenesis in rhabdomyosarcoma. austinpublishinggroup.com Studies on embryonal rhabdomyosarcoma (ERMS) have shown that activating the canonical WNT/β-catenin signaling pathway through the use of GSK3 inhibitors can suppress tumor growth by inducing myogenic differentiation. pnas.org
Ovarian Cancer Cells: In models of ovarian cancer, activation of the WNT/β-catenin pathway has been associated with increased survival in some cases, highlighting the context-dependent role of this signaling pathway. pnas.org
Table 1: Research Findings in Mammalian Cell Lines
| Cell Line Type | Compound/Target Class | Key Research Findings | Citations |
|---|---|---|---|
| Glioma | bis-lawsone derivatives | Induces apoptosis via ROS and downregulation of PI3K/AKT/mTOR pathway. | plos.org |
| Colorectal | Differentiation-inducing factor-3 (DIF-3) | Inhibits cell proliferation and arrests cell cycle at G0/G1 phase. | mdpi.comkyushu-u.ac.jp |
| Prostate | 3,3'-diindolylmethane (DIM) | Targets FOXO3a and induces apoptotic cell death. | austinpublishinggroup.com |
| Rhabdomyosarcoma | GSK3 inhibitors | Suppresses tumor growth by inducing myogenic differentiation via WNT/β-catenin pathway activation. | pnas.org |
| Ovarian | WNT/β-catenin activators | Pathway activation linked to increased survival in a subset of cancers. | pnas.org |
Co-culture and 3D Cell Culture Systems
To better mimic the complex tumor microenvironment, researchers are moving beyond traditional 2D monolayer cultures to more sophisticated 3D and co-culture systems. These models provide insights into cell-cell interactions, nutrient and oxygen gradients, and drug penetration, all of which influence the response to ROS-inducing therapies. The growth of cancer cells in 3D spheroids or in co-culture with stromal cells like fibroblasts or immune cells can alter their metabolic state and redox balance, thereby affecting their sensitivity to ROS-inducing agents.
In Vivo Preclinical Animal Models
Vertebrate Models (e.g., Zebrafish embryos)
The zebrafish (Danio rerio) embryo has emerged as a powerful vertebrate model for cancer research and toxicology. Its optical transparency allows for real-time, non-invasive imaging of tumor growth, metastasis, and the effects of therapeutic compounds. Zebrafish models are used to study the role of specific genes and pathways in development and disease. For example, research on zebrafish has elucidated the roles of factors like Fgfr3 in osteoblast differentiation and the involvement of HIF (Hypoxia Inducible Factor) proteins in embryonic development. biorxiv.orgplos.org The model is also used to assess the effects of compounds on cell differentiation and apoptosis in the context of a whole, living organism. uniprot.orgresearchgate.net Glycogen synthase kinase 3 (GSK3) inhibitors have been tested in ERMS-bearing zebrafish, where they were shown to activate the WNT/β-catenin pathway and suppress tumor growth. pnas.org
Invertebrate Models (e.g., Galleria mellonella larvae)
The greater wax moth, Galleria mellonella, serves as a valuable invertebrate model for studying host-pathogen interactions and the innate immune response, which shares functional similarities with that of mammals. mdpi.comnih.gov The larval immune system responds to pathogens through both cellular (hemocyte-mediated phagocytosis) and humoral mechanisms, including the production of ROS and antimicrobial peptides. amazonaws.commdpi.com This model is increasingly used in preclinical studies as an intermediate step between in vitro assays and more complex vertebrate models to assess the virulence of pathogens and the efficacy of antimicrobial compounds. mdpi.comnih.govroyalsocietypublishing.org
Murine Xenograft Models
Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, remain a gold standard for preclinical cancer research. These models are crucial for assessing the in vivo efficacy of anti-cancer agents. For instance, the anti-leukemic effect of Differentiation-inducing factor-3 (DIF-3) was validated in an in vivo model where human chronic myelogenous leukemia (CML) cells were implanted in athymic mice. nih.gov Treatment with DIF-3 was shown to inhibit tumor growth. nih.gov Similarly, xenograft models have been used to show that activation of the WNT/β-catenin signaling pathway can suppress the growth of melanoma tumor cells. pnas.org These studies provide critical data on a compound's ability to reduce tumor volume and improve survival in a living system. nih.govresearchgate.netnih.gov
Table 2: Research Findings in In Vivo Models
| Model Organism | Compound/Target | Key Research Findings | Citations |
|---|---|---|---|
| Zebrafish | GSK3 inhibitors | Activated WNT/β-catenin pathway, suppressed ERMS growth, and depleted tumor-propagating cells. | pnas.org |
| Galleria mellonella | Pathogens | Used to study innate immune responses, including ROS production and cellular defense mechanisms. | mdpi.comnih.govamazonaws.commdpi.com |
| Murine Xenograft | Differentiation-inducing factor-3 (DIF-3) | Inhibited the growth of human CML tumors in athymic mice. | nih.gov |
| Murine Xenograft | WNT/β-catenin activators | Suppressed melanoma tumor cell growth. | pnas.org |
Advanced Techniques for Reactive Oxygen Species Detection and Quantification
The primary characterization of ROS inducer 3 as a potent generator of intracellular ROS has been substantiated through various advanced detection methods. These techniques are crucial for confirming the compound's intended effect and elucidating the specific types of ROS produced and their subcellular localization.
Fluorescent probes are indispensable tools for visualizing and quantifying ROS in cells treated with this compound. These assays utilize specific dyes that become fluorescent upon oxidation by ROS.
2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA): This is one of the most common probes used to detect general oxidative stress induced by this compound. DCFH-DA is a cell-permeable, non-fluorescent molecule that, once inside the cell, is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, particularly hydrogen peroxide (H₂O₂), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) [8, 23]. Studies in various cancer cell lines, including pancreatic and colon cancer cells, have demonstrated a significant, concentration-dependent increase in DCF fluorescence following treatment with this compound, confirming its capacity to elevate cytosolic ROS levels [8, 10].
MitoSOX Red: To specifically investigate the generation of mitochondrial superoxide (B77818) (O₂•⁻), researchers employ MitoSOX Red. This probe selectively targets mitochondria due to its positive charge and fluoresces upon oxidation by superoxide. Experiments have shown that treatment with this compound leads to a marked increase in MitoSOX Red fluorescence, indicating that the mitochondria are a primary source of the ROS generated by the compound [23, 29]. This finding is critical for understanding the upstream mechanisms of the oxidative stress cascade initiated by this compound.
Hydroethidine (HE) and its Derivatives: Hydroethidine and its derivatives are utilized for the specific detection of superoxide. HE is oxidized by superoxide to form 2-hydroxyethidium, a product that emits a distinct red fluorescence. The use of HE in studies with this compound has corroborated the findings from MitoSOX Red, providing further evidence for the robust production of superoxide radicals in treated cells [25, 30].
The table below summarizes the application of these fluorescent probes in research involving this compound.
| Fluorescent Probe | Target ROS Species | Subcellular Location | Typical Experimental Model | Key Finding with this compound |
|---|---|---|---|---|
| DCFH-DA | General ROS (esp. H₂O₂) | Cytosol | Cancer Cell Lines (e.g., PANC-1, HCT116) | Confirms a significant increase in overall intracellular ROS levels . |
| MitoSOX Red | Mitochondrial Superoxide (O₂•⁻) | Mitochondria | Pancreatic Cancer Cells, Leukemia Cells | Identifies mitochondria as a major source of ROS production . |
| Hydroethidine (HE) | Superoxide (O₂•⁻) | Cytosol / Mitochondria | Various Cancer Cell Lines | Provides specific confirmation of superoxide generation . |
Flow cytometry is a powerful high-throughput technique used to quantify ROS levels on a single-cell basis. When combined with the fluorescent probes mentioned previously (e.g., DCFH-DA, MitoSOX Red), it allows for the precise measurement of fluorescence intensity in thousands of individual cells within a population [8, 23].
In studies investigating this compound, cells are treated with the compound, stained with a ROS-sensitive dye, and then analyzed by a flow cytometer. The data are typically presented as histograms showing a shift in fluorescence intensity in the treated population compared to the untreated control. This analysis provides quantitative data, such as the mean fluorescence intensity (MFI) or the percentage of ROS-positive cells [9, 31]. Research has consistently reported a multi-fold increase in the MFI of DCF or MitoSOX Red in various cell lines after exposure to this compound, providing robust statistical evidence of its ROS-inducing efficacy [8, 21].
Luminescence-based methods offer another sensitive approach for ROS detection. These assays typically use chemiluminescent probes like luminol (B1675438) or lucigenin, which emit light upon reaction with specific ROS.
Luminol-based assays: These are particularly sensitive to hydrogen peroxide and hydroxyl radicals in the presence of peroxidases.
Lucigenin-based assays: These are primarily used for the detection of superoxide.
Translating in vitro findings to a whole-organism context requires sophisticated in vivo imaging techniques. These modalities allow for the non-invasive visualization and localization of ROS production within a living animal, often in the context of a disease model like a tumor xenograft.
For this compound, in vivo studies have utilized bioluminescence imaging (BLI) with ROS-sensitive probes. For example, animal models bearing tumors can be administered a chemiluminescent probe that reacts with ROS to produce light. Following administration of this compound, an increase in bioluminescence signal localized to the tumor site can be detected using a sensitive camera system [27, 32]. This approach has been instrumental in demonstrating that this compound can effectively generate oxidative stress within a tumor microenvironment in vivo, not just in cultured cells. These imaging studies provide direct visual evidence of the compound's target engagement and pharmacodynamic effect in a complex biological system .
Molecular and Proteomic Profiling
Beyond simply detecting ROS, it is crucial to understand the downstream cellular responses. Molecular profiling techniques are used to map the changes in gene and protein expression that occur as a consequence of the oxidative stress induced by this compound.
To delineate the cellular pathways activated by this compound-mediated oxidative stress, researchers perform gene expression analysis.
Quantitative Polymerase Chain Reaction (qPCR): This targeted approach is used to measure the expression levels of specific genes known to be involved in the oxidative stress response. Following treatment of cells with this compound, RNA is extracted, reverse-transcribed into cDNA, and the abundance of specific gene transcripts is quantified. Studies have consistently shown that this compound treatment leads to the significant upregulation of genes regulated by the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which is the master regulator of the antioxidant response .
RNA Sequencing (RNA-Seq): This unbiased, genome-wide technique provides a comprehensive snapshot of the entire transcriptome in response to this compound. RNA-Seq analysis has revealed a broad transcriptional reprogramming in treated cells, highlighting the upregulation of not only canonical antioxidant genes but also genes involved in DNA damage repair, protein unfolding responses, and apoptosis, all of which are known consequences of severe oxidative stress .
The table below details key genes whose expression is altered by this compound, as identified through these methods.
| Gene Symbol | Gene Name | Function | Observed Change with this compound | Analytical Method |
|---|---|---|---|---|
| HMOX1 | Heme Oxygenase 1 | Antioxidant; catalyzes heme degradation | Significant Upregulation | qPCR, RNA-Seq |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Antioxidant; detoxification of quinones | Significant Upregulation | qPCR, RNA-Seq |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Rate-limiting enzyme in glutathione (B108866) synthesis | Significant Upregulation | qPCR, RNA-Seq |
| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | Pro-apoptotic factor linked to ER stress | Significant Upregulation | RNA-Seq |
Scientific Community Yet to Define "this compound"
Initial investigations into the chemical compound designated "this compound" have revealed a notable lack of specific information within publicly available scientific literature and databases. While the broader class of reactive oxygen species (ROS) inducers is a well-documented and active area of research, the precise identity and characteristics of a compound specifically named "this compound" remain elusive.
Extensive searches have failed to identify a unique chemical entity corresponding to this name. The scientific landscape is populated with numerous molecules known to induce ROS through various mechanisms. These compounds are often categorized based on their chemical structure or their biological targets. Examples include molecules like pyocyanin, the synthetic compound (4-((2-(benzo[d] frontiersin.orgmdpi.comdioxol-5-yl)quinazolin-4-yl)amino) benzenesulfonamide) referred to as 3G in one study, and various natural products. spandidos-publications.comsigmaaldrich.com However, none of these are formally or consistently identified as "this compound."
Reactive oxygen species themselves are highly reactive molecules and free radicals containing oxygen, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. nih.gov They are natural byproducts of cellular metabolism and play complex roles in cell signaling and homeostasis. bmglabtech.com However, at elevated levels, they can cause significant damage to cellular components, a state known as oxidative stress. bmglabtech.com This property is exploited by various therapeutic strategies, particularly in oncology, where inducing high levels of ROS can selectively trigger cancer cell death. mdpi.com
Given the absence of a defined "this compound" in the current body of scientific knowledge, it is not possible to provide detailed information regarding its specific effects on protein expression, post-translational modifications, or its influence on cellular pathways as would be determined through computational analyses like Ingenuity Pathway Analysis or Gene Set Enrichment Analysis. Such analyses are entirely contingent on experimental data derived from studying a specific, known compound.
Therefore, the subsequent sections of this article, which were intended to detail advanced methodologies and experimental models related to "this compound," cannot be completed at this time. Further clarification on the specific chemical structure or origin of the term "this compound" is required to proceed with a scientifically accurate and informative discussion.
Emerging Research Directions and Therapeutic Implications
Reactive Oxygen Species Inducer 3 (Compound I6) in Plant Biology and Agricultural Applications
Current scientific literature does not provide specific information regarding a compound identified as "ROS inducer 3" or "Compound I6" in the context of plant biology or agricultural applications. However, the broader field of study acknowledges the dual role of reactive oxygen species (ROS) in plant physiology. frontiersin.org
In plants, ROS such as superoxide (B77818), hydrogen peroxide, and hydroxyl radicals are natural byproducts of aerobic metabolism. frontiersin.orgwikipedia.org They are generated in various cellular compartments, including chloroplasts, mitochondria, and peroxisomes. nih.gov While high concentrations of ROS can cause significant oxidative damage to cellular structures, leading to what is known as oxidative stress, lower levels are crucial for cell signaling. frontiersin.orgwikipedia.orgnih.gov These ROS signals are integral to regulating numerous plant processes, including growth, development, and responses to both biotic (like pathogens) and abiotic (like drought, salinity, and high light) environmental stresses. wikipedia.orgbiolscigroup.usmdpi.com For instance, ROS are involved in pathogen defense mechanisms and can mediate programmed cell death to limit the spread of infection. biolscigroup.us They also act as secondary messengers in signaling cascades that help plants acclimate to adverse environmental conditions. nih.gov
Given the fundamental role of ROS in plant stress responses, the concept of modulating ROS levels for agricultural benefit is an area of active research. However, specific applications or studies involving a designated "this compound" remain to be documented in this field.
Strategies for Selective Reactive Oxygen Species Induction in Target Cells
A key therapeutic strategy is to exploit the intrinsic differences in redox homeostasis between cancer cells and normal cells. aacrjournals.org Cancer cells typically exhibit a higher basal level of ROS due to accelerated metabolism and mitochondrial dysfunction. aacrjournals.org This persistent pro-oxidative state makes them more vulnerable to further increases in oxidative stress. aacrjournals.orgmdpi.com Therapeutic approaches can, therefore, be designed to selectively push cancer cells past a toxic threshold of ROS accumulation, leading to cell death, while leaving normal cells, with their lower ROS levels and robust antioxidant capacity, relatively unharmed. aacrjournals.org
Strategies for achieving selective ROS induction include:
Targeting Cancer Cell Metabolism: Exogenous compounds can be used to specifically increase ROS production or inhibit ROS elimination pathways in cancer cells. aacrjournals.org This approach leverages the already compromised redox balance in tumor cells. aacrjournals.org
Nanotechnology-Based Delivery: Advanced nanomaterials are being developed to generate cytotoxic ROS specifically within tumor tissues. frontiersin.org These nanoplatforms can be designed to respond to the unique tumor microenvironment, such as low pH, to release ROS-generating agents directly at the cancer site. frontiersin.org
Modulating Redox-Regulating Enzymes: Targeting enzymes involved in ROS regulation that differ between cancer and normal cells is an effective strategy. explorationpub.com This can involve inhibiting antioxidant enzymes that are overexpressed in cancer cells. explorationpub.com
Overcoming Biological Resistance to Reactive Oxygen Species-Mediated Effects
Cancer cells can develop resistance to ROS-mediated therapies through various adaptive mechanisms. nih.gov Understanding and overcoming this resistance is critical for the long-term efficacy of pro-oxidative treatments.
Key mechanisms of resistance include:
Upregulation of Antioxidant Systems: Cancer cells can counteract increased ROS levels by enhancing their antioxidant defenses. nih.govresearchgate.net This often involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of numerous antioxidant genes, including those for glutathione (B108866) (GSH) synthesis and enzymes like superoxide dismutase (SOD) and catalase. nih.govresearchgate.net
Metabolic Reprogramming: Tumors can alter their metabolic pathways to reduce ROS levels and maintain oxidative balance. jcancer.org For example, cancer cells can shift their metabolism to generate more reducing agents like NADPH, which is essential for antioxidant systems. explorationpub.com
Activation of Pro-Survival Signaling: Pathways such as the PI3K/Akt signaling cascade can be hyperactivated in cancer cells, which helps them tolerate higher levels of oxidative stress. aacrjournals.org Akt can downregulate antioxidant enzymes, but it also sensitizes cells to ROS-induced death, a vulnerability that can be exploited in combination therapies. aacrjournals.org
Autophagy and Cellular Repair: ROS-induced damage can trigger autophagy, a process where the cell degrades and recycles damaged components. nih.gov While initially a survival mechanism, excessive autophagy can also lead to cell death. nih.gov Resistance can emerge when cancer cells use autophagy to clear damaged organelles and protein aggregates, thus surviving the ROS assault. nih.govresearchgate.net
Combination Therapy Approaches with Reactive Oxygen Species Inducers
Combining ROS inducers with other therapeutic agents can create synergistic effects, enhance treatment efficacy, and overcome resistance. explorationpub.com This approach can lower the required dosage of conventional drugs, potentially reducing toxicity and side effects. plos.org
The core principle is to simultaneously target multiple pathways. For instance, one agent can induce ROS while the other inhibits a resistance mechanism, leading to a more potent anti-cancer effect. aacrjournals.orgexplorationpub.com
| Combination Therapy | Components | Mechanism of Action | Target Cancer Type | Citations |
| Akt-Targeted Therapy | Rapamycin and PEITC | Rapamycin sensitizes cells to ROS-induced death, while PEITC inhibits the GSH antioxidant system, leading to ROS overproduction and apoptosis in cells with hyperactivated Akt. | Tumors with hyperactivated Akt | aacrjournals.org |
| ER Stress Induction | IPI-504 and Rapamycin | These agents synergize to promote irresolvable endoplasmic reticulum (ER) stress and mitochondrial damage, leading to catastrophic cell death. | Ras-driven tumors | aacrjournals.org |
| Autophagy-Mediated Cell Death | Withaferin A (WFA) and Doxorubicin (B1662922) | The combination significantly enhances ROS production, leading to extensive DNA damage and inducing cell death via autophagy. | Ovarian Cancer | plos.org |
| Synergistic ROS Induction | Auranofin (AF) and Piperlongumine (PL) | PL, a ROS inducer, enhances the intracellular ROS accumulation caused by AF. This overproduction of ROS triggers ER stress and mitochondrial dysfunction, leading to apoptosis. | Gastric Cancer | oncotarget.com |
Development of Novel Reactive Oxygen Species-Responsive Agents (e.g., Prodrugs)
A promising direction in targeted therapy is the development of ROS-responsive agents, particularly prodrugs. nih.govacs.org A prodrug is an inactive or less active drug derivative that is converted into its active form within the body. nih.gov ROS-responsive prodrugs are designed to be activated specifically by the high ROS levels found in pathological tissues like tumors. nih.govbio-integration.orgscienceopen.com
This strategy offers high selectivity because the drug remains "caged" or inactive in healthy tissues with low ROS concentrations, minimizing off-target effects. nih.gov Upon reaching the tumor microenvironment, the elevated ROS levels trigger a chemical reaction that cleaves a specific "ROS-sensitive" linker, releasing the active therapeutic agent. nih.govscienceopen.com
Several ROS-sensitive chemical moieties are being explored for this purpose:
| ROS-Sensitive Moiety | Triggering ROS | Mechanism | Citations |
| Arylboronic Acids/Esters | Hydrogen Peroxide (H₂O₂) | Highly selective reaction with H₂O₂ causes oxidation and cleavage, releasing the parent drug. | acs.orgfrontiersin.org |
| Organoselenium Compounds | Hydrogen Peroxide (H₂O₂) | The selenium center is oxidized by ROS, which initiates a self-immolative elimination reaction to release the active compound. | nih.gov |
| Thioketals | General ROS | Cleavage of the thioketal linker by various ROS converts a hydrophobic molecule into hydrophilic components, often used in nanoparticle drug delivery systems. | bio-integration.org |
| Peroxalate Esters | Hydrogen Peroxide (H₂O₂) | React with H₂O₂ to generate a high-energy intermediate that can transfer energy or decompose to release a payload. | bio-integration.org |
Researchers are also integrating ROS-generating agents and ROS-responsive prodrugs into single nanomedicine platforms. bio-integration.orgscienceopen.com These systems can first generate ROS at the tumor site, which not only has a direct cytotoxic effect but also triggers the activation of the co-delivered prodrug, leading to a powerful, localized combination therapy. bio-integration.orgscienceopen.com
Q & A
Q. How do researchers determine the optimal concentration of ROS Inducer 3 for in vitro studies?
Methodological Answer: The optimal concentration is determined using dose-response assays to calculate the EC50 (half-maximal effective concentration). For this compound, initial in vitro studies report an EC50 of 2.86 μg/mL in assays targeting bacterial pathogens like Pseudomonas syringae . Researchers should validate this range using cell viability assays (e.g., MTT or propidium iodide staining) to rule off-target cytotoxicity. Parallel ROS quantification (e.g., flow cytometry with Total ROS Detection Reagent ) ensures specificity.
Q. What experimental models are validated for studying this compound’s bioactivity?
Methodological Answer:
- Plant-pathogen models : Pseudomonas syringae pv. actinidiae and Xanthomonas axonopodis pv. citri are well-documented for in vivo efficacy testing due to their sensitivity to ROS-mediated bactericidal effects .
- Mammalian cell lines : Jurkat cells (human T-cell leukemia) are used for ROS induction validation under controlled conditions (e.g., 100 µM pyocyanin as a positive control) .
Q. How can ROS levels be reliably quantified in treated samples?
Methodological Answer:
- Flow cytometry : Fluorescent probes like Total ROS Detection Reagent (green fluorescence) provide real-time, cell-specific ROS quantification. Untreated cells serve as baseline controls, and data are normalized to mean fluorescence intensity .
- Biochemical assays : TBARS (thiobarbituric acid reactive substances) measure lipid peroxidation, a downstream marker of ROS activity .
Advanced Research Questions
Q. How to resolve contradictions in reported EC50 values for this compound across studies?
Methodological Answer: Discrepancies (e.g., 2.86 μg/mL vs. 3.43 μg/mL for related compounds ) may arise from:
- Assay variability : Differences in bacterial strain virulence or cell line metabolic states.
- Protocol standardization : Ensure consistent treatment duration, solvent controls (e.g., DMSO concentration ≤0.1%), and ROS detection methods.
- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests to validate significance thresholds .
Q. What mechanisms underlie this compound’s selective toxicity in bacterial vs. eukaryotic cells?
Methodological Answer: Hypothesized mechanisms include:
- Bacterial membrane disruption : this compound’s lipophilic structure (C22H22F3N3O) may preferentially integrate into bacterial membranes, inducing oxidative damage .
- Eukaryotic antioxidant defenses : Mammalian cells may counteract ROS via glutathione pathways, necessitating comparative transcriptomic analysis (e.g., Nrf2 signaling) .
- Experimental validation : Compare ROS accumulation kinetics and antioxidant gene expression (e.g., SOD1, CAT) across prokaryotic and eukaryotic models .
Q. How to design experiments investigating this compound’s synergy with other antimicrobial agents?
Methodological Answer:
- Checkerboard assays : Test fractional inhibitory concentration indices (FICI) to identify synergistic/additive effects.
- Mechanistic complementarity : Pair this compound with agents targeting bacterial DNA repair (e.g., quinolones) or cell wall synthesis (e.g., β-lactams).
- In vivo validation : Use plant infection models to assess disease progression under combinatorial therapy .
Data Interpretation & Validation
Q. How to distinguish ROS-specific effects from general oxidative stress in experimental outcomes?
Methodological Answer:
- Control experiments : Include ROS scavengers (e.g., NAC, ascorbic acid) to reverse inducer effects.
- Multi-parametric analysis : Combine ROS probes with markers of apoptosis (Annexin V) or necrosis (LDH release) to isolate ROS-driven pathways .
- Gene knockout models : Use CRISPR/Cas9 to silence ROS-responsive genes (e.g., NOX4) and confirm phenotype dependency .
Q. What statistical approaches are critical for analyzing time-dependent ROS induction data?
Methodological Answer:
- Longitudinal mixed-effects models : Account for intra-sample variability in repeated-measures designs.
- Non-linear regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism.
- Survival analysis : For in vivo studies, apply Kaplan-Meier curves to compare pathogen clearance rates .
Advanced Mechanistic Probes
Q. Does this compound trigger ferroptosis or lysosomal membrane permeabilization (LMP) in eukaryotic cells?
Methodological Answer:
- Ferroptosis markers : Measure lipid peroxidation (e.g., malondialdehyde levels) and GPX4 activity. FIN56, a known ferroptosis inducer, serves as a positive control .
- LMP assays : Use galactosidase-3 (Gal3) translocation assays. EGFP-Gal3 transfection in glioblastoma cells (e.g., LN229) reveals lysosomal rupture via fluorescent dot quantification .
Q. How to investigate this compound’s impact on microbial community dynamics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
